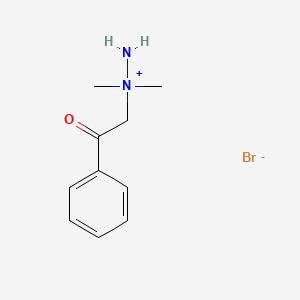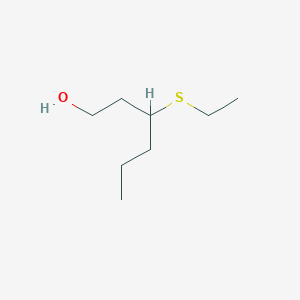
3-(Ethylsulfanyl)hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)hexan-1-OL is an organic compound that belongs to the family of alcohols It features a hydroxyl group (-OH) attached to the first carbon of a hexane chain, with an ethylsulfanyl group (-SEt) attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chlorohexan-1-OL with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by purification and isolation of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanal or hexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexan-1-OL derivatives.
Applications De Recherche Scientifique
3-(Ethylsulfanyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ethylsulfanyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-sulfanylhexan-1-OL: Similar structure but with a methyl group instead of an ethyl group.
Hexan-1-OL: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
3-Chlorohexan-1-OL: Contains a chlorine atom instead of an ethylsulfanyl group, leading to different reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)hexan-1-OL is unique due to the presence of both a hydroxyl group and an ethylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51755-76-1 |
|---|---|
Formule moléculaire |
C8H18OS |
Poids moléculaire |
162.30 g/mol |
Nom IUPAC |
3-ethylsulfanylhexan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-3-5-8(6-7-9)10-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
SFMQPYCUPUATBD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCO)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


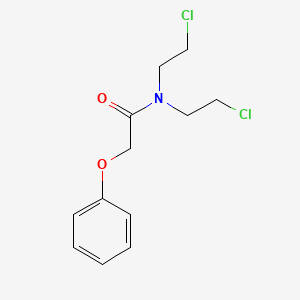
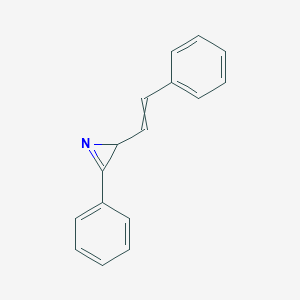
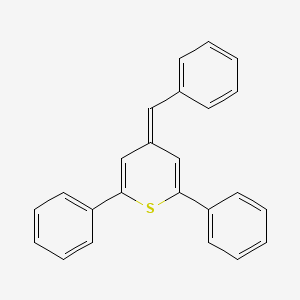
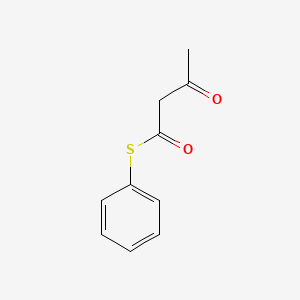
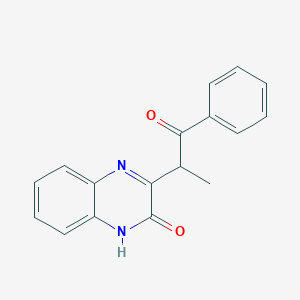
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
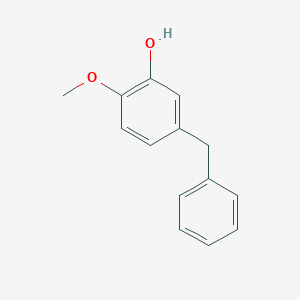

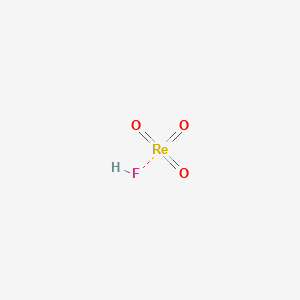
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
